Etiocholenic acid

説明

Etiocholenic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119154. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that it is a type of fatty acid that is naturally found in the human body . It is produced by the oxidation of other types of fatty acids and is an intermediate in the synthesis of sex hormones .

Biochemical Pathways

Etiocholenic acid is involved in the biochemical pathways related to the synthesis of sex hormones . It is produced by the oxidation of other types of fatty acids

生物活性

Etiocholenic acid, a steroid compound derived from cholesterol, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biochemical properties. This article provides an in-depth analysis of the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tabular form.

Chemical Structure and Properties

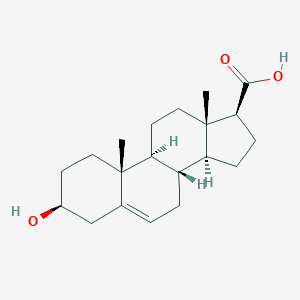

This compound is a derivative of cholesterol characterized by the following structural formula:

This compound is notable for its role as a precursor in the biosynthesis of other steroids and its involvement in various metabolic pathways.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Antiviral Effects

This compound has been investigated for its antiviral properties, particularly against viral infections. The compound has shown promise in inhibiting viral replication, potentially through interference with viral entry or replication mechanisms. For instance, it was noted that this compound could inhibit the replication of certain viruses in vitro, making it a candidate for further antiviral drug development.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity may have implications for treating inflammatory diseases, including arthritis and other chronic conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Interaction : The lipophilic nature of this compound allows it to integrate into cellular membranes, altering their fluidity and functionality.

- Signal Transduction Modulation : It may influence signaling pathways related to inflammation and immune response.

- Enzymatic Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

Study on Antimicrobial Activity

In a controlled study examining the antimicrobial properties of this compound, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The results are summarized below:

| Concentration (µg/mL) | Staphylococcus aureus Inhibition (%) | Escherichia coli Inhibition (%) |

|---|---|---|

| 10 | 45 | 30 |

| 50 | 70 | 55 |

| 100 | 90 | 80 |

These findings indicate a dose-dependent response where higher concentrations lead to increased inhibition of bacterial growth.

Study on Anti-inflammatory Effects

A separate study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to the control group:

| Treatment Group | Edema Reduction (%) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 0 | 250 |

| This compound (10 mg/kg) | 40 | 150 |

| This compound (20 mg/kg) | 60 | 100 |

These results suggest that this compound effectively reduces inflammation and may serve as a therapeutic agent in inflammatory conditions.

科学的研究の応用

Etiocholenic acid, a bile acid derivative, has garnered attention in scientific research due to its potential applications in various medical and biochemical fields. This article explores the applications of this compound, highlighting its roles in metabolic studies, therapeutic interventions, and its implications in liver diseases.

Metabolic Studies

This compound is utilized in metabolic research to understand its role in lipid metabolism and its effects on cholesterol homeostasis. Studies have shown that it can influence the expression of genes involved in lipid metabolism, making it a valuable compound for investigating metabolic disorders such as obesity and diabetes.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications, particularly in liver diseases. Its role as a modulator of bile acid synthesis suggests potential benefits for conditions like non-alcoholic fatty liver disease (NAFLD) and cholestasis. For instance, this compound has been studied for its ability to enhance the efficacy of other therapeutic agents like obeticholic acid (OCA) by improving treatment response rates in NAFLD patients .

Biomarker Discovery

This compound is being investigated as a biomarker for various diseases. Its levels can provide insights into bile acid metabolism and liver function, making it a candidate for monitoring disease progression or treatment response in liver-related conditions. The identification of specific ratios involving this compound and other bile acids may help predict responses to treatments like OCA .

Case Study 1: Non-Alcoholic Fatty Liver Disease

A study focused on NAFLD patients demonstrated that higher levels of this compound correlated with improved treatment outcomes when combined with OCA. The research highlighted that patients with elevated this compound levels showed an increased response rate to OCA treatment, suggesting that this compound could serve as a predictive biomarker for therapy success .

Case Study 2: Cholestasis Management

In another study, this compound was evaluated for its effects on cholestatic liver disease models. Results indicated that it could mitigate some adverse effects associated with cholestasis by regulating bile flow and composition. This finding underscores the potential of this compound as a therapeutic agent in managing cholestatic conditions.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Investigating lipid metabolism and cholesterol homeostasis | Influences gene expression related to lipid metabolism |

| Therapeutic Potential | Potential use in treating liver diseases like NAFLD | Enhances efficacy of OCA; improves treatment response |

| Biomarker Discovery | Monitoring disease progression and treatment response | Correlation with bile acid metabolism; predictive biomarker for NAFLD |

特性

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMOLZNAUACBCR-WQBJWTDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10325-79-8 | |

| Record name | Etiocholenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010325798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the antiserum generated against etiocholenic acid?

A1: Researchers successfully developed an anti-etiocholenic acid antiserum by immunizing rabbits with an this compound-polylysine complex. [] This antiserum demonstrated specificity towards the ring A structure of cholesterol and the hydroxyl (OH) group at the C3 position. [] This specificity suggests potential applications in immunological studies targeting cholesterol-containing structures.

Q2: How does the anti-etiocholenic acid antiserum compare to anti-cholesterol succinate antiserum in terms of specificity?

A2: While both antisera target cholesterol-related structures, they exhibit distinct specificities. The anti-etiocholenic acid antiserum primarily recognizes the ring A structure and the C3 OH group of cholesterol. [] In contrast, the anti-cholesterol succinate antiserum shows specificity towards the side chain of cholesterol, similar to that found in cholesterol esters. [] This difference highlights the ability to generate antibodies with fine-tuned specificities against different regions of the cholesterol molecule.

Q3: Can these antisera differentiate between cholesterol and its esterified form?

A3: Yes, the research suggests that the anti-cholesterol succinate antiserum can differentiate between cholesterol and cholesterol esters. Experiments using liposomes containing cholesterol or cholesterol esters demonstrated that only liposomes with cholesterol esters were recognized by the anti-cholesterol succinate antiserum. [] This observation further supports the specificity of this antiserum towards the side chain present in cholesterol esters.

Q4: What insights did the research using these antisera provide about the surface of low-density lipoprotein (LDL)?

A4: Researchers observed that anti-LDL antiserum exhibited antibody-like activities against both cholesterol and cholesterol esters. [] Further investigation revealed that anti-LDL antiserum contains two distinct types of antibodies: one specific to the cholesterol skeleton and the other specific to the entire cholesterol ester structure. [] Interestingly, only the anti-cholesterol succinate antibody, not the anti-etiocholenic acid antibody, could bind to LDL. [] This finding suggests that the cholesterol ester side chain, rather than the cholesterol ring A structure, is exposed on the surface of LDL particles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。